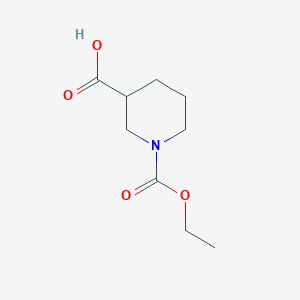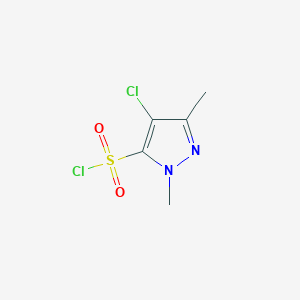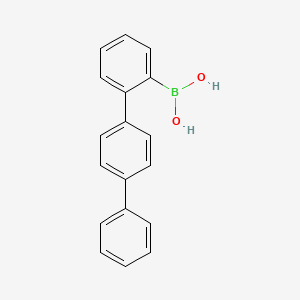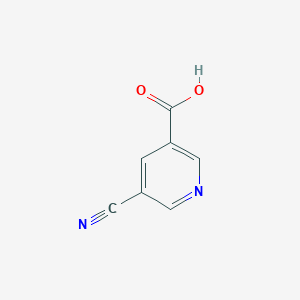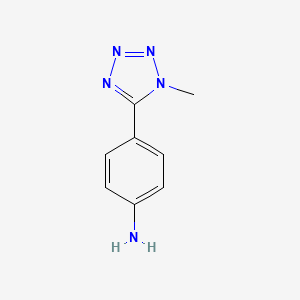
4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline
Overview
Description
“4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline” is a compound with the CAS Number: 382637-68-5 . It has a molecular weight of 175.19 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 .Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 . This indicates that the compound has a tetrazole ring attached to an aniline group.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis
This compound has a melting point of 157-158°C . It is a powder at room temperature . It shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .Scientific Research Applications
Electroluminescence Application
A study by Vezzu et al. (2010) investigated the synthesis and properties of various aniline derivatives, including 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline, for their application in electroluminescence. These compounds were used to produce tetradentate bis-cyclometalated platinum(II) complexes, showing potential for organic light-emitting diode (OLED) device applications.
Thermal Decomposition Studies
Yılmaz et al. (2015) conducted a study on phenyl tetrazoles, including 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline, exploring their synthesis, structure, and thermal decomposition properties. This research, detailed in Journal of Thermal Analysis and Calorimetry, contributes to the understanding of the stability and decomposition pathways of these compounds under thermal stress.
Application in Corrosion Inhibition
Wang et al. (2006) in Journal of Molecular Modeling conducted a theoretical study on bipyrazole derivatives, which include structures similar to 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline. The study focused on elucidating the inhibition efficiencies of these compounds as corrosion inhibitors, highlighting the potential application of these derivatives in material protection.
Synthesis and Structure Analysis
Katritzky et al. (1996) described a method for the synthesis of julolidines using benzotriazole methodology, involving compounds structurally related to 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline. This research, found in The Journal of Organic Chemistry, provides insights into novel synthetic pathways and the structural analysis of these compounds.
Photovoltaic Applications
Shahhosseini et al. (2016) in their study published in Materials Chemistry and Physics synthesized a novel monomer related to 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline for the development of high-conducting polymers. These polymers demonstrated potential applications as counter electrodes in dye-sensitized solar cells, showing improved energy conversion efficiency.
Safety and Hazards
properties
IUPAC Name |
4-(1-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVMRLXRFMCIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623992 | |
| Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-tetrazol-5-YL)phenylamine | |
CAS RN |
382637-68-5 | |
| Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

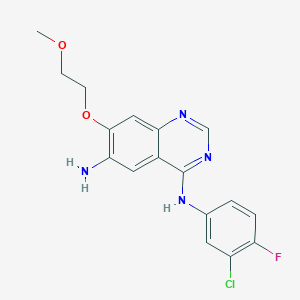
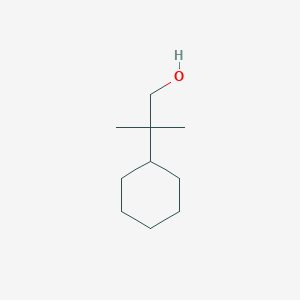
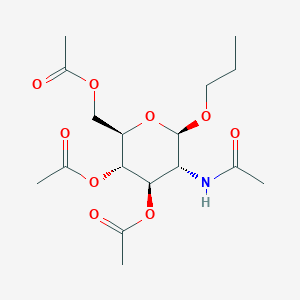


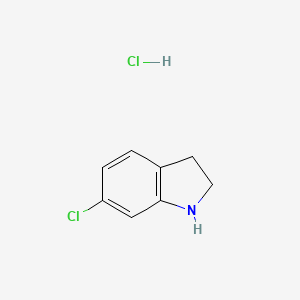

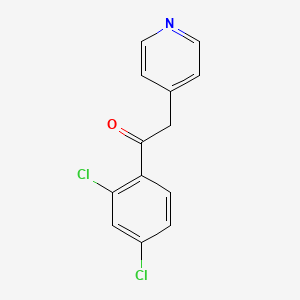
![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
